Bienvenue dans la boutique en ligne BenchChem!

Naproxen

Analgesic efficacy Osteoarthritis Clinical trial

Naproxen is supplied exclusively as the pharmacologically active (S)-enantiomer, unlike racemic ibuprofen or ketoprofen. This eliminates chiral inversion variability (in vivo ratio 0.02), making it uniquely suited as a chiral selector and validated reference standard for HPLC/GC enantioseparation. With a 12–17 h elimination half-life and sustained ≥24 h platelet COX-1 inhibition, it is the preferred NSAID for protocols requiring prolonged target engagement. Pharmaceutical secondary standards offer multi-traceability to USP, Ph. Eur., and BP compendial methods. Select naproxen for analytical workflows where enantiomeric purity and extended pharmacokinetic parameters are critical — not a generic NSAID substitute.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 22204-53-1
Cat. No. B1676952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaproxen
CAS22204-53-1
SynonymsAleve
Anaprox
Methoxypropiocin
Naprosin
Naprosyn
Naproxen
Naproxen Sodium
Naproxenate, Sodium
Proxen
Sodium Naproxenate
Sodium, Naproxen
Synflex
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1
InChIKeyCMWTZPSULFXXJA-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in ether;  soluble in methanol, chloroform
Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water
Practically insoluble in water and freely soluble in alcohol.
In water, 15.9 mg/L at 25 °C
0.0159 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naproxen (CAS 22204-53-1): Baseline Procurement Specifications for a Propionic Acid NSAID Reference Standard


Naproxen is a propionic acid derivative and non-steroidal anti-inflammatory drug (NSAID) that functions as a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [1]. It is supplied as the pure (S)-enantiomer, distinguishing it from most other chiral NSAIDs marketed as racemic mixtures [2]. Physicochemical specifications critical for procurement include a melting point of 152–154 °C, a molecular weight of 230.26 g/mol, and an optical rotation [α]20/D of +63.0° to +68.5° . It is available as both a pharmaceutical secondary standard and an analytical standard with traceability to USP, Ph. Eur., and BP compendial methods, suitable for HPLC and GC applications .

Naproxen Sourcing: Why Cross-Class NSAID Substitution Introduces Uncontrolled Pharmacokinetic and Selectivity Variability


The assumption that all non-selective NSAIDs are functionally interchangeable for research or formulation development is contradicted by substantial differences in half-life, COX selectivity ratios, and enantiomeric composition. Naproxen exhibits a uniquely long elimination half-life (12–17 hours) among propionic acid NSAIDs, which directly influences dosing frequency and sustained target engagement [1]. Unlike ibuprofen or ketoprofen, which are administered as racemates, naproxen is supplied as the pharmacologically active (S)-enantiomer only, eliminating the pharmacokinetic variable of in vivo chiral inversion [2]. Its COX-1/COX-2 IC50 ratio of approximately 1.7 places it in a distinct selectivity category compared to more COX-1-biased agents like indomethacin (0.017–0.45) or more balanced inhibitors [3]. These parameters cannot be assumed equivalent across the NSAID class, making substitution without revalidation a source of uncontrolled variability in both analytical and biological systems.

Naproxen Quantitative Differentiation Evidence: Comparative Data Against Ibuprofen, Celecoxib, and Diclofenac


Analgesic Efficacy in Osteoarthritis: Naproxen Sodium vs. Ibuprofen Head-to-Head Symptom Resolution

In a multicenter, randomized, double-blind, placebo-controlled trial in patients with osteoarthritis of the knee, naproxen sodium at nonprescription doses (440/660 mg daily) demonstrated superior symptom coverage compared to ibuprofen 1200 mg daily. Naproxen sodium significantly improved all 7 symptoms from baseline, whereas ibuprofen significantly improved only 5 of the 7 symptoms [1]. A trend toward higher efficacy for night-time pain relief was observed with naproxen sodium compared with ibuprofen [1].

Analgesic efficacy Osteoarthritis Clinical trial

Cardiovascular Safety in High-Risk Patients: Naproxen vs. Celecoxib and Ibuprofen in the PRECISION Trial

In the PRECISION trial, a double-blind randomized controlled study of 24,081 patients with osteoarthritis or rheumatoid arthritis at increased cardiovascular risk, naproxen was compared to celecoxib and ibuprofen. In the intention-to-treat analysis, the primary composite outcome (cardiovascular death, nonfatal MI, nonfatal stroke) occurred in 2.5% of naproxen patients (201/7,969) compared to 2.3% of celecoxib patients (188/8,072) and 2.7% of ibuprofen patients (218/8,040) [1]. Celecoxib was noninferior to naproxen (HR 0.93; 95% CI 0.76–1.13; P<0.001 for noninferiority) [1]. A network meta-analysis of 31 trials with over 116,000 patients concluded that naproxen seemed least harmful in cardiovascular terms among investigated NSAIDs [2].

Cardiovascular safety Thrombotic risk Pharmacovigilance

Platelet Inhibition Duration: Naproxen vs. Ibuprofen and Indomethacin Deferral Requirements

A 2024 systematic review of NSAID effects on platelet aggregation for platelet-rich plasma (PRP) guidelines established that naproxen demonstrates inhibition of platelet aggregation lasting at least 24 hours, with possible inhibition extending to 48 hours post-dose [1]. In contrast, ibuprofen and diclofenac inhibit platelet aggregation for 6–12 hours, while indomethacin shows recovery by 24 hours [1]. Naproxen may differ from other NSAIDs in sustaining functionally important degrees of inhibition of platelet COX-1 activity throughout the dosing interval [2].

Platelet aggregation COX-1 inhibition PRP research

Pharmacokinetic Half-Life Differentiation: Naproxen vs. Propionic Acid Comparators

Among propionic acid NSAIDs, naproxen possesses the longest elimination half-life at 12–17 hours, compared to 2 hours for ibuprofen, 2.1 hours for ketoprofen, and 2 hours for diclofenac (an acetic acid derivative) [1]. Naproxen also exhibits 95% oral bioavailability, exceeding ibuprofen (>80%), ketoprofen (90%), and diclofenac (50–60%) [1]. The extended half-life enables once- or twice-daily dosing regimens compared to three or four times daily for shorter half-life agents, which translates to sustained target engagement over a full 24-hour period [1].

Pharmacokinetics Half-life Dosing frequency

Gastrointestinal Safety Profile: Naproxen vs. Diclofenac Endoscopic Comparison

Endoscopic evaluation in elderly patients with arthritis revealed a significantly higher incidence of gastrointestinal findings with naproxen 1000 mg/day compared to diclofenac sodium 150 mg/day. Post-treatment endoscopic findings increased in 65% of naproxen-treated patients versus 29% of diclofenac-treated patients (p<0.001) [1]. Among patients with a history of ulcers, 72% (18/25) in the naproxen group showed increased endoscopic findings compared to 26.1% (6/23) in the diclofenac group [1]. Ulcers occurred in 40% (41/103) of naproxen patients versus 12.9% (13/101) of diclofenac patients [1].

Gastrointestinal safety Endoscopy Mucosal injury

Enantiomeric Purity: (S)-Naproxen vs. Racemic Propionic Acid NSAIDs

Unlike most propionic acid NSAIDs which are marketed as racemic mixtures (equimolar R(-) and S(+) enantiomers), naproxen is supplied as the pure (S)-enantiomer [1]. In vitro studies have demonstrated that anti-inflammatory activity resides almost solely in the S-form, and the R-to-S enantiomer inversion ratio for naproxen is only 0.02 in rats, compared to 0.54 for flunoxaprofen, indicating negligible in vivo chiral inversion [2]. The (S)-naproxen enantiomer inhibits platelet aggregation and decreases thromboxane B2 production, whereas the (R)-enantiomer lacks these pharmacological activities [1].

Chiral purity Enantiomer Stereoselectivity

Naproxen Application Scenarios: Where Procurement of This Specific NSAID Is Evidenced-Based


Analgesic Comparative Effectiveness Studies Requiring Sustained Symptom Coverage

Based on the direct head-to-head data showing naproxen sodium improved 7 of 7 osteoarthritis symptoms versus ibuprofen's 5 of 7 [1], naproxen is the preferred reference NSAID for studies evaluating comprehensive analgesia across both daytime and nighttime pain dimensions. The 12–17 hour half-life supports sustained target engagement over the full 24-hour dosing interval, making it particularly suitable for studies assessing pain relief duration and rescue medication requirements [2].

Cardiovascular Safety Pharmacology and NSAID Class Comparison Studies

The PRECISION trial established naproxen as a benchmark for cardiovascular safety comparisons among NSAIDs, with a primary composite event rate of 2.5% and noninferiority to celecoxib (HR 0.93) [3]. Network meta-analysis further supports naproxen as appearing least harmful in cardiovascular terms [4]. These data position naproxen as the appropriate non-selective NSAID comparator for studies investigating COX-2 inhibitor cardiovascular effects or evaluating NSAID-related thrombotic risk.

Platelet Function and COX-1 Activity Time-Course Studies

Naproxen's uniquely prolonged platelet inhibition duration (≥24 hours, possible up to 48 hours) compared to ibuprofen and diclofenac (6–12 hours) [5] makes it the NSAID of choice for protocols requiring sustained COX-1 suppression or, conversely, studies where long washout periods must be characterized. Its ability to maintain functionally important COX-1 inhibition throughout the dosing interval [6] is directly relevant to platelet-rich plasma research and surgical deferral guideline development.

Analytical Method Development Requiring a Certified Chiral Reference Standard

As a pure (S)-enantiomer with a negligible in vivo chiral inversion ratio of 0.02 [7], naproxen is uniquely suited as a chiral selector in chromatographic enantioseparation of racemic compounds [8]. Pharmaceutical secondary standards with traceability to USP, Ph. Eur., and BP compendial methods, suitable for HPLC and GC, provide validated reference material for method qualification and system suitability testing .

Quote Request

Request a Quote for Naproxen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.